molecular formula C9H17NO3 B6305739 t-Butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate CAS No. 1933715-02-6

t-Butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate

Cat. No. B6305739
CAS RN: 1933715-02-6
M. Wt: 187.24 g/mol
InChI Key: OBLFUJCDADLZAJ-PKPIPKONSA-N
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Description

The compound “t-Butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate” is a type of tert-butyl ester. Tert-butyl esters are known for their stability and are commonly used as protecting groups in organic synthesis . The tert-butyl group in the compound is a type of alkyl group derived from butane, featuring a central carbon atom connected to three methyl groups .


Chemical Reactions Analysis

Tert-butyl esters, including “t-Butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate”, can undergo a variety of chemical reactions. For instance, they can react with SOCl2 at room temperature to provide acid chlorides . The solvolysis of tert-butyl halides, which could be related to the compound , involves the ionization of the covalent C–X bond, forming three ion pairs .

Scientific Research Applications

NMR Studies of Macromolecular Complexes

The tert-butyl group has been evaluated as a probe for NMR studies of macromolecular complexes . The high sensitivity of the 1H NMR signal of a tert-butyl group attached to a large protein or complex can be observed if the group retains high mobility. This makes it a valuable tool for analyzing structures and dynamics of biomolecules.

Environmental Studies

The tert-butyl group’s unique reactivity pattern is significant in environmental studies, especially in understanding biodegradation pathways . Researchers can track the environmental fate of chemicals containing the tert-butyl group, which aids in assessing their ecological impact and designing greener chemical processes.

Safety and Regulations

Understanding the safety profile and regulatory implications of chemicals is essential. This compound’s potential hazards, such as its harmful effects if swallowed and its toxicity to aquatic life, are studied to ensure safe handling and compliance with environmental regulations .

properties

IUPAC Name

tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6-7,11H,5H2,1-4H3/t6-,7?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLFUJCDADLZAJ-PKPIPKONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(CN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate

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